molecular formula C12H18N2O2S B068899 3-Methyl-1-(toluene-4-sulfonyl)-piperazine CAS No. 178624-90-3

3-Methyl-1-(toluene-4-sulfonyl)-piperazine

Cat. No.: B068899
CAS No.: 178624-90-3
M. Wt: 254.35 g/mol
InChI Key: KVFXTJXVCJULLQ-UHFFFAOYSA-N
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Description

3-Methyl-1-(toluene-4-sulfonyl)-piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(toluene-4-sulfonyl)-piperazine typically involves the reaction of piperazine with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and automated purification systems can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(toluene-4-sulfonyl)-piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include substituted piperazines, oxidized derivatives like aldehydes and carboxylic acids, and reduced derivatives with modified functional groups.

Scientific Research Applications

3-Methyl-1-(toluene-4-sulfonyl)-piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(toluene-4-sulfonyl)-piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Toluene-4-sulfonyl)-piperazine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    3-Methyl-1-(benzene-4-sulfonyl)-piperazine: Similar structure but with a benzene sulfonyl group instead of toluene, which can influence its properties.

    1-(Toluene-4-sulfonyl)-4-methyl-piperazine: The methyl group is positioned differently, which can alter its reactivity and interactions.

Uniqueness

3-Methyl-1-(toluene-4-sulfonyl)-piperazine is unique due to the specific positioning of the methyl and sulfonyl groups, which can significantly influence its chemical properties and potential applications. The combination of these functional groups provides a distinct profile that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

3-methyl-1-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-10-3-5-12(6-4-10)17(15,16)14-8-7-13-11(2)9-14/h3-6,11,13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFXTJXVCJULLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444452
Record name 3-METHYL-1-(TOLUENE-4-SULFONYL)-PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178624-90-3
Record name 3-METHYL-1-(TOLUENE-4-SULFONYL)-PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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